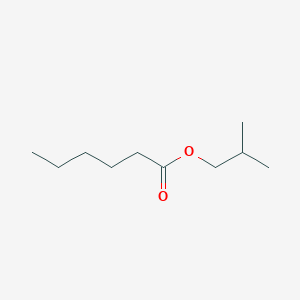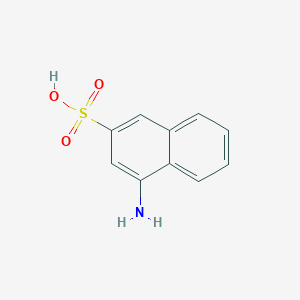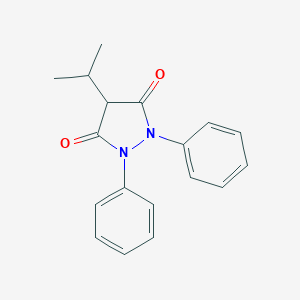
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Ibudilast" and is used as a research tool in the field of neuroscience and immunology.
Mécanisme D'action
The mechanism of action of Ibudilast is not fully understood. However, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Ibudilast has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Effets Biochimiques Et Physiologiques
Ibudilast has been shown to have various biochemical and physiological effects. In animal studies, Ibudilast has been shown to reduce inflammation and oxidative stress in the brain. Ibudilast has also been shown to improve cognitive function and reduce neuropathic pain. In clinical trials, Ibudilast has been shown to reduce relapse rates in patients with multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ibudilast is its well-established synthesis method, which allows for large-scale production. Ibudilast is also relatively stable and has a long shelf life. However, Ibudilast has some limitations for lab experiments. Ibudilast has low solubility in water, which can make it difficult to administer in some experimental settings. Ibudilast also has poor bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research of Ibudilast. One potential direction is the use of Ibudilast in the treatment of drug addiction. Ibudilast has been shown to reduce drug-seeking behavior in animal models, making it a potential therapeutic agent for drug addiction. Another potential direction is the use of Ibudilast in the treatment of chronic pain. Ibudilast has been shown to reduce neuropathic pain in animal models, making it a potential therapeutic agent for chronic pain. Finally, the potential use of Ibudilast in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion:
In conclusion, Ibudilast is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. Ibudilast has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. The well-established synthesis method and the various potential applications make Ibudilast an exciting area of research for the future.
Méthodes De Synthèse
The synthesis method of Ibudilast involves the reaction of 4-isobutyrylaminobenzoic acid with hydrazine hydrate and acetic anhydride. The reaction yields 3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- as a white crystalline solid. The synthesis method of Ibudilast is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. Ibudilast has been studied for its potential use in the treatment of multiple sclerosis, neuropathic pain, and drug addiction.
Propriétés
Numéro CAS |
1093-68-1 |
|---|---|
Nom du produit |
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- |
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1,2-diphenyl-4-propan-2-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-17(21)19(14-9-5-3-6-10-14)20(18(16)22)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
Clé InChI |
YCVWEUCCAOLSFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







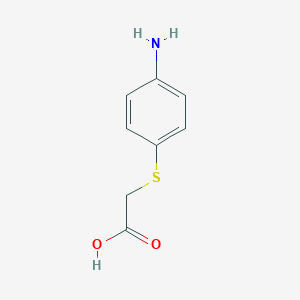
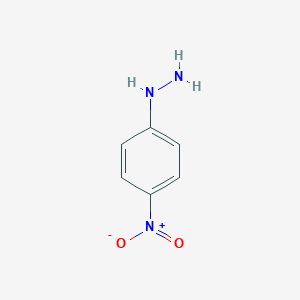

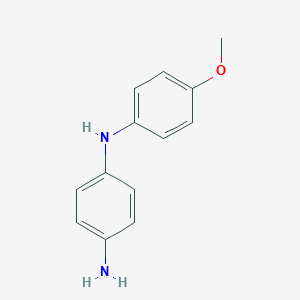
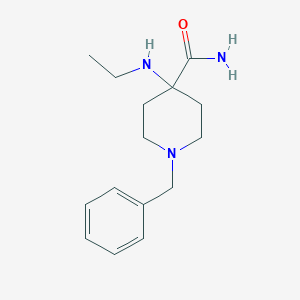

![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
